molecular formula C8H3Cl2F5OS B14054156 1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethylthio)benzene

1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethylthio)benzene

Cat. No.: B14054156
M. Wt: 313.07 g/mol
InChI Key: XCEGBNGXKNVYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C8H3Cl2F5OS and a molecular weight of 313.07 g/mol . This compound is characterized by the presence of chlorine, fluorine, and sulfur atoms attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethylthio)benzene typically involves the halogenation of a suitable aromatic precursor. The reaction conditions often include the use of halogenating agents such as chlorine and fluorine sources under controlled temperature and pressure conditions. The specific synthetic route may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process may involve multiple steps, including the preparation of intermediates, purification, and final product isolation. The use of advanced technologies and equipment ensures high efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of substituted aromatic compounds.

Scientific Research Applications

1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethylthio)benzene has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloro-5-difluoromethoxybenzene
  • 1,2-Dichloro-3-(trifluoromethylthio)benzene
  • 1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene

Uniqueness

1,2-Dichloro-5-difluoromethoxy-3-(trifluoromethylthio)benzene is unique due to the presence of both chlorine and fluorine atoms, as well as the trifluoromethylthio group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry. Its reactivity and interactions with other molecules can differ significantly from those of similar compounds, highlighting its uniqueness.

Properties

Molecular Formula

C8H3Cl2F5OS

Molecular Weight

313.07 g/mol

IUPAC Name

1,2-dichloro-5-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H3Cl2F5OS/c9-4-1-3(16-7(11)12)2-5(6(4)10)17-8(13,14)15/h1-2,7H

InChI Key

XCEGBNGXKNVYSG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1SC(F)(F)F)Cl)Cl)OC(F)F

Origin of Product

United States

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